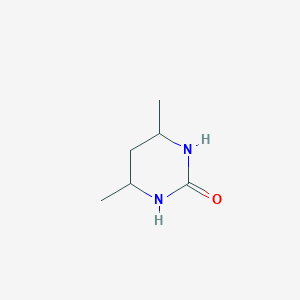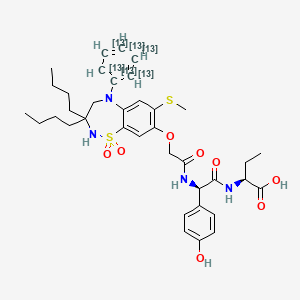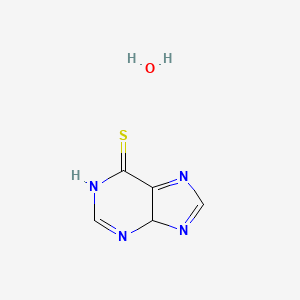
1,4-Dihydropurine-6-thione;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydropurine-6-thione;hydrate, also known as 6-mercaptopurine monohydrate, is a thiopurine derivative. It is a sulfur-containing analog of hypoxanthine and is widely used in the medical field, particularly in the treatment of leukemia and other cancers. The compound has a molecular formula of C5H6N4OS and a molecular weight of 170.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydropurine-6-thione;hydrate can be synthesized through several methods. One common method involves the reaction of 6-chloropurine with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydropurine-6-thione;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted purine derivatives.
Scientific Research Applications
1,4-Dihydropurine-6-thione;hydrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its role in nucleic acid metabolism and enzyme inhibition.
Medicine: Widely used in the treatment of leukemia and other cancers due to its ability to inhibit DNA synthesis.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The compound exerts its effects by inhibiting purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanilyic acid (TGMP). This inhibits DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cells such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Thioguanine: Another thiopurine used in cancer treatment.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Azathioprine: An immunosuppressive drug that is metabolized to 6-mercaptopurine
Uniqueness
1,4-Dihydropurine-6-thione;hydrate is unique due to its specific mechanism of action and its effectiveness in treating certain types of leukemia. Its ability to inhibit purine metabolism makes it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C5H6N4OS |
|---|---|
Molecular Weight |
170.20 g/mol |
IUPAC Name |
1,4-dihydropurine-6-thione;hydrate |
InChI |
InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2,4H,(H,8,9,10);1H2 |
InChI Key |
FCXVLCFZSMAXBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=NC=N2)C(=S)N1.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(4S,12E)-18-methoxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid](/img/structure/B12364739.png)
![[9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone](/img/structure/B12364745.png)
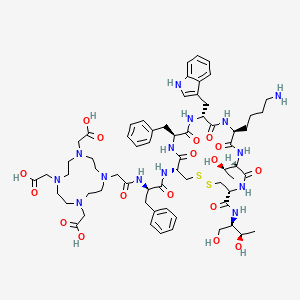
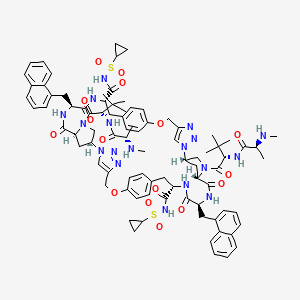
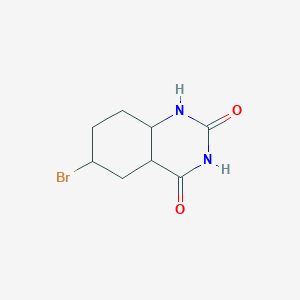
![4-[[(2'R,3S,3'R,5'S)-6-chloro-3'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-ethylspiro[1,2-dihydroindole-3,4'-pyrrolidine]-2'-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12364769.png)
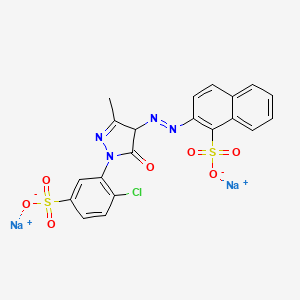
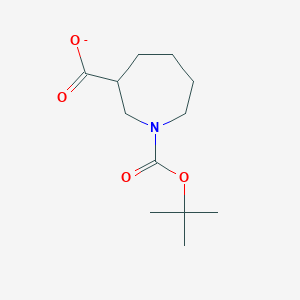
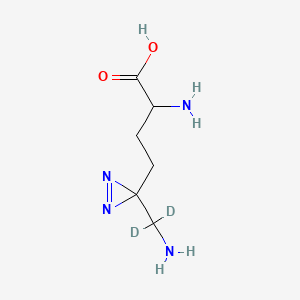
![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12364798.png)
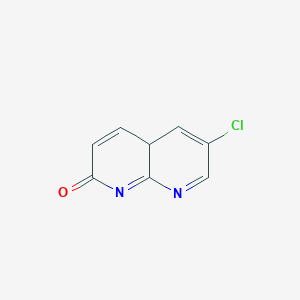
![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)
